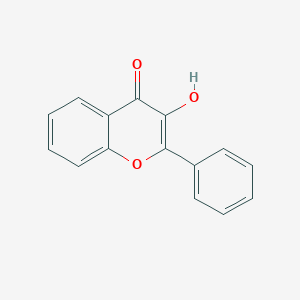
3-Hydroxyflavone
Cat. No. B191502
Key on ui cas rn:
577-85-5
M. Wt: 238.24 g/mol
InChI Key: HVQAJTFOCKOKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07635778B2
Procedure details


To a three necked round bottomed flask, equipped with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer, was charged methanol (200 mililiters (ml)), benzaldehyde (10.6 grams (g)) and 2-hydroxy acetophenone (13.6 g). The mixture was cooled to 10-15° C. and sodium hydroxide (15 g in 40 milliliters (ml) water) was slowly added. The reaction mixture was stirred at room temperature (˜25° C.) for 24 hours. Then methanol was added to the reaction mixture and the mixture was cooled to below 15° C. To this cooled mixuture sodium hydroxide (15 g in 40 ml water) and hydrogen peroxide (56 ml) were added and the reaction mixture was stirred for 6 to 8 hrs at room temperature. After this the reaction mixture was cooled to 10° C., neutralized using hydrochloric acid and the solid product that precipitated out was filtered. The solid was washed with water till the filtrate was free of acid. The solid product was dried in an oven at 70° C.









Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[OH-].[Na+].OO.Cl>CO.O>[OH:9][C:10]1[C:11](=[O:12])[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[O:8][C:1]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature (˜25° C.) for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a three necked round bottomed flask, equipped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to below 15° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 6 to 8 hrs at room temperature
|
|
Duration
|
7 (± 1) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this the reaction mixture was cooled to 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid product that precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water till the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product was dried in an oven at 70° C.
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(OC2=CC=CC=C2C1=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
